(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride
CAS No.: 53584-57-9
Cat. No.: VC16684141
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53584-57-9 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1 |
| Standard InChI Key | LTVUCOSIZFEASK-JTGULSINSA-N |
| Isomeric SMILES | C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3 |
| Canonical SMILES | CC12C3CC(C1C(=O)OC2=O)C=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The IUPAC name for this compound is 10-methyl-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, reflecting its intricate bicyclic framework . The structure consists of a norbornene core fused with an anhydride moiety, where the methyl group occupies a specific stereochemical position (1alpha,2alpha,3beta,6beta). The SMILES notation and InChIKey SBKPSHZVULRXED-UHFFFAOYSA-N further encode its spatial arrangement .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53584-57-9, 828-66-0 | |
| Molecular Formula | ||
| Molecular Weight | 178.18 g/mol | |
| XLogP3-AA | 0.9 | |
| Hydrogen Bond Acceptors | 3 |
Stereochemical Considerations
The stereodescriptors (1alpha,2alpha,3beta,6beta) define the spatial orientation of substituents on the norbornene scaffold. This exo-cis configuration influences reactivity, as the anhydride ring is positioned to participate in strain-driven reactions, such as Diels-Alder cycloadditions . Computational studies using Joback and Crippen methods have quantified thermodynamic parameters, including a Gibbs free energy of formation () of -143.25 kJ/mol and a boiling point () of 605.94 K .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves cyclization of methyl-substituted phthalic acid derivatives under anhydrous conditions. A common route begins with the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by methylation and isomerization to achieve the desired stereochemistry . Catalysts such as Lewis acids (e.g., ) are employed to enhance regioselectivity.
Thermodynamic and Kinetic Properties
The compound exhibits notable thermal stability, with a fusion enthalpy () of 23.10 kJ/mol and a vaporization enthalpy () of 50.15 kJ/mol . Its heat capacity () ranges from 375.86 to 468.40 J/mol·K across temperatures of 605.94–848.78 K .
Table 2: Thermodynamic Properties
Industrial and Research Applications
Role in Polymer Chemistry
As a reactive anhydride, this compound serves as a crosslinking agent in epoxy resins and polyesters. Its rigid norbornene backbone enhances thermal stability in cured polymers, making it valuable for high-performance coatings and adhesives .
Pharmaceutical Intermediates
The electrophilic carbonyl groups enable nucleophilic additions, facilitating the synthesis of drug candidates. For example, it has been used to generate prodrugs with improved bioavailability through esterification .
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